molecular formula C14H15NO2 B11825143 5-(4-Isobutylphenyl)oxazole-2-carbaldehyde

5-(4-Isobutylphenyl)oxazole-2-carbaldehyde

Cat. No.: B11825143
M. Wt: 229.27 g/mol
InChI Key: ADKPSFUULNFAMK-UHFFFAOYSA-N
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Description

5-(4-Isobutylphenyl)oxazole-2-carbaldehyde is a chemical compound with the molecular formula C14H15NO2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isobutylphenyl)oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-isobutylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isobutylphenyl)oxazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: 5-(4-Isobutylphenyl)oxazole-2-carboxylic acid.

    Reduction: 5-(4-Isobutylphenyl)oxazole-2-methanol.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Isobutylphenyl)oxazole-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Isobutylphenyl)oxazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-oxazole-2-carbaldehyde
  • 5-(4-Methylphenyl)oxazole-2-carbaldehyde
  • 5-(4-Tert-butylphenyl)oxazole-2-carbaldehyde

Uniqueness

5-(4-Isobutylphenyl)oxazole-2-carbaldehyde is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

5-[4-(2-methylpropyl)phenyl]-1,3-oxazole-2-carbaldehyde

InChI

InChI=1S/C14H15NO2/c1-10(2)7-11-3-5-12(6-4-11)13-8-15-14(9-16)17-13/h3-6,8-10H,7H2,1-2H3

InChI Key

ADKPSFUULNFAMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CN=C(O2)C=O

Origin of Product

United States

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